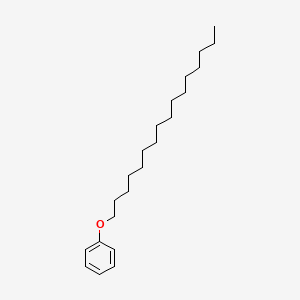
3-(4-Methylphenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C₁₀H₉N. It is characterized by a phenyl ring substituted with a methyl group at the para position and a nitrile group attached to a prop-2-ene chain. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)prop-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(4-Methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(4-Methylphenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.
類似化合物との比較
Similar Compounds
3-(4-Methylphenyl)prop-2-ynenitrile: Similar structure but with a triple bond instead of a double bond.
4-Methylcinnamic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Methylphenyl)prop-2-enenitrile is unique due to its specific combination of a phenyl ring, a methyl group, and a nitrile group attached to a prop-2-ene chain
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
3-(4-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3 |
InChIキー |
WHECQDVQLPVCRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8783086.png)


![Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-](/img/structure/B8783101.png)




![Ethyl 2-[(3-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8783141.png)


![Benzaldehyde, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8783169.png)

